[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid
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Overview
Description
GR 125487 sulfamate is a potent and selective antagonist of the serotonin 5-hydroxytryptamine receptor 4 (5-HT4 receptor). This compound is known for its ability to block the cognition-enhancing effects of serotonin, making it a valuable tool in the study of memory disorders, gastrointestinal disorders, mood disorders, and urinary tract dysfunction .
Mechanism of Action
Target of Action
GR 125487 sulfamate is a potent and selective antagonist of the 5-HT4 receptor . The 5-HT4 receptor is a type of serotonin receptor, which plays a crucial role in the transmission of signals in the brain and other tissues.
Mode of Action
As an antagonist, GR 125487 sulfamate binds to the 5-HT4 receptors, thereby blocking the action of serotonin . This prevents the activation of the receptor and the subsequent signal transmission.
Biochemical Pathways
The 5-HT4 receptor is involved in various biochemical pathways, including those related to cognition, gastrointestinal function, mood regulation, and urinary tract function . By blocking the 5-HT4 receptor, GR 125487 sulfamate can affect these pathways and their downstream effects.
Pharmacokinetics
GR 125487 sulfamate is orally active , indicating that it can be administered orally and absorbed through the gastrointestinal tract . .
Result of Action
By blocking the 5-HT4 receptor, GR 125487 sulfamate can effectively block the cognition-enhancing effect of serotonin . This makes it useful for studying conditions such as memory disorders, gastrointestinal disorders, mood disorders, and urinary tract dysfunction .
Biochemical Analysis
Biochemical Properties
GR 125487 sulfamate interacts with the 5-HT4 receptor, a type of serotonin receptor . The nature of this interaction is antagonistic, meaning that GR 125487 sulfamate binds to the 5-HT4 receptor and inhibits its activity . This interaction plays a significant role in biochemical reactions related to cognition, memory, and various disorders .
Cellular Effects
The effects of GR 125487 sulfamate on cells are primarily due to its antagonistic action on the 5-HT4 receptor . By blocking this receptor, GR 125487 sulfamate can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of GR 125487 sulfamate involves binding to the 5-HT4 receptor and inhibiting its activity . This can lead to changes in gene expression and cellular metabolism, as the 5-HT4 receptor is involved in various signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GR 125487 sulfamate involves several key steps. The starting material is typically a substituted indole derivative, which undergoes a series of reactions including alkylation, sulfonation, and esterification to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of GR 125487 sulfamate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
GR 125487 sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives .
Scientific Research Applications
GR 125487 sulfamate has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and function of serotonin receptors.
Biology: Helps in understanding the role of serotonin in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating memory disorders, gastrointestinal disorders, mood disorders, and urinary tract dysfunction.
Industry: Utilized in the development of new drugs targeting serotonin receptors
Comparison with Similar Compounds
Similar Compounds
SB 207266: Another selective antagonist of the serotonin 5-hydroxytryptamine receptor 4.
RS 39604: A compound with similar receptor selectivity and pharmacological profile
Uniqueness
GR 125487 sulfamate is unique due to its high selectivity and potency for the serotonin 5-hydroxytryptamine receptor 4. This makes it a valuable tool for studying the specific role of this receptor in various physiological and pathological processes .
Properties
IUPAC Name |
[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O5S.H3NO3S/c1-27-18-17(15-11-14(20)3-4-16(15)22-18)19(24)28-12-13-5-8-23(9-6-13)10-7-21-29(2,25)26;1-5(2,3)4/h3-4,11,13,21-22H,5-10,12H2,1-2H3;(H3,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJFDBXITIOGJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C.NS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29FN4O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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